2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(trifluoromethyl)phenyl)acetamide is a compound that has garnered significant interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole moiety, a trifluoromethyl group, and an acetamide linkage, which collectively contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves the condensation of diamines or amino (thio)phenols with trifluoroacetonitrile (CF3CN). The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization . This method is efficient and yields the desired product in good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The trifluoromethyl group and other substituents can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzo[d]thiazole derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(trifluoromethyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism by which 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(trifluoromethyl)phenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities . Detailed mechanistic studies often employ techniques like molecular docking and in vitro assays to elucidate these interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-trifluoromethyl benzimidazoles
- Benzoxazoles
- Benzothiazoles
Uniqueness
Compared to these similar compounds, 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(trifluoromethyl)phenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and potential biological activity .
Properties
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3OS/c1-23(16-22-13-4-2-3-5-14(13)25-16)10-15(24)21-12-8-6-11(7-9-12)17(18,19)20/h2-9H,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLHOHILFUERQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)C(F)(F)F)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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